REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][N:5]([CH2:16][C:17]1[CH:22]=[CH:21][C:20]([I:23])=[C:19]([O:24][CH3:25])[CH:18]=1)S(C1C=CC(C)=CC=1)(=O)=O.ClCCl.CC(C)([O-])C.[K+]>O1CCOCC1.Cl.CN(C=O)C.C(O)(C)(C)C>[I:23][C:20]1[CH:21]=[C:22]2[C:17](=[CH:18][C:19]=1[O:24][CH3:25])[CH:16]=[N:5][CH:4]=[CH:3]2 |f:2.3|
|
Name
|
N-(2,2-dimethoxyethyl)-N-(4-iodo-3-methoxybenzyl)-4-methylbenzenesulfonamide
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
COC(CN(S(=O)(=O)C1=CC=C(C=C1)C)CC1=CC(=C(C=C1)I)OC)OC
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 40° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the obtained solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was purified by the silica gel column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |